1-Chloro-2-fluoro-3-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

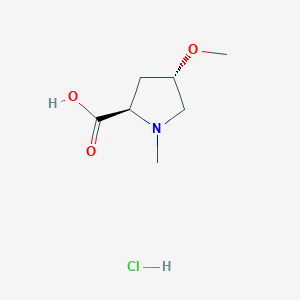

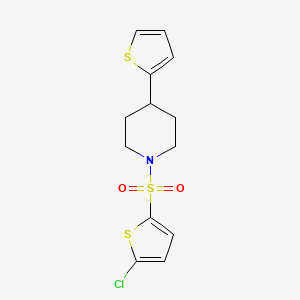

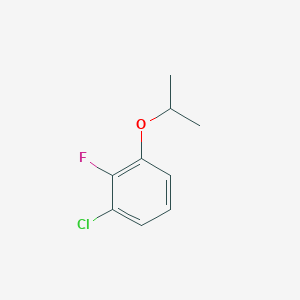

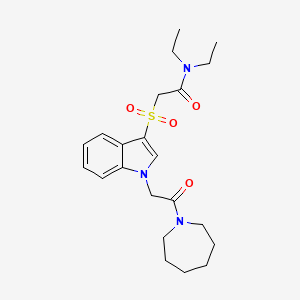

1-Chloro-2-fluoro-3-isopropoxybenzene is a chemical compound with the molecular formula C9H10ClFO . It has an average mass of 188.626 Da and a monoisotopic mass of 188.040421 Da . It is used as a versatile building block in the preparation of various compounds .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoro-3-isopropoxybenzene consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group .Applications De Recherche Scientifique

Microwave Spectroscopy and Molecular Structure Analysis

The microwave spectrum of similar compounds, such as 1-chloro-3-fluorobenzene, has been extensively studied to determine rotational and centrifugal distortion constants, nuclear quadrupole coupling tensor components, and dipole moments. These measurements provide deep insights into molecular structure and dynamics, essential for understanding the behavior of halogenated benzenes in various environments, including their reactivity and interactions with other molecules (Onda et al., 1994).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, closely related to 1-chloro-2-fluoro-3-isopropoxybenzene, serve as versatile solvents and ligands in organometallic chemistry and transition-metal-based catalysis. Their weak interaction with metal centers, due to the electron-withdrawing effect of fluorine, enables their use in finely tuned catalytic processes. This property opens up new possibilities for the development of advanced catalytic systems and synthetic methodologies for organic chemistry and industrial applications (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure and Intermolecular Interactions

The study of fluorobenzenes' crystal structures reveals the nature of C−H···F−C interactions, providing insights into the weak acceptor capabilities of the C−F group. This understanding is crucial for designing materials with desired physical properties, such as molecular recognition systems, pharmaceuticals, and advanced materials with specific interaction capabilities (Thalladi et al., 1998).

Synthetic Organic Chemistry

1-Chloro-2-fluoro-3-isopropoxybenzene and related compounds exhibit unique reactivity patterns that are exploited in synthetic organic chemistry, particularly in cross-coupling reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science. Studies show that the presence of fluorine and chlorine atoms can influence the selectivity and efficiency of these reactions, highlighting their importance in the strategic design of synthetic routes (Manabe & Ishikawa, 2008).

Pharmaceutical and Agricultural Chemical Synthesis

Research on 1-Chloro-3-nitrobenzene, a compound with structural similarities to 1-Chloro-2-fluoro-3-isopropoxybenzene, demonstrates the potential for altered isotopic abundance ratios through biofield energy treatments. This novel approach could lead to changes in physicochemical and thermal properties, potentially impacting the synthesis and effectiveness of pharmaceuticals and agricultural chemicals (Trivedi et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

1-chloro-2-fluoro-3-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIKOQMUJCNGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-fluoro-3-isopropoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

methanone](/img/structure/B2748579.png)